molecular formula C21H21N5O2S2 B2696306 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105225-63-5

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2696306
CAS No.: 1105225-63-5
M. Wt: 439.55
InChI Key: LFRZSLQMDZEOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked phenylacetamide moiety and a 4-benzoylpiperazinyl group. The thiadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding and π-π interactions, making it a common pharmacophore in drug discovery . The benzoylpiperazine substituent introduces a bulky aromatic group that may enhance binding affinity to biological targets, such as enzymes or receptors, by facilitating hydrophobic interactions or allosteric modulation. The N-phenylacetamide group contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c27-18(22-17-9-5-2-6-10-17)15-29-21-24-23-20(30-21)26-13-11-25(12-14-26)19(28)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRZSLQMDZEOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Functionalization of the Thiadiazole Ring

The thiadiazole ring undergoes further modifications to attach the benzoylpiperazine moiety:

  • Coupling Reaction : The 5-amino group of the thiadiazole reacts with benzoyl chloride or activated benzoyl derivatives (e.g., using EDC/HOBt coupling agents) to form the benzoylpiperazine substituent .

  • Conditions : Reactions are typically conducted in acetonitrile or dichloromethane at room temperature, with yields ranging from 70% to 90% .

Example :

5-Amino-thiadiazole+Benzoyl chlorideEDC/HOBt, CH3CNBenzoylpiperazine-thiadiazole\text{5-Amino-thiadiazole} + \text{Benzoyl chloride} \xrightarrow{\text{EDC/HOBt, CH}_3\text{CN}} \text{Benzoylpiperazine-thiadiazole}

Substitution Reactions at the Thioether Group

The thioether (-S-) linkage in the compound participates in nucleophilic substitution or oxidation reactions:

  • Nucleophilic Substitution : The sulfur atom can act as a leaving group in reactions with alkyl halides or aryl halides under basic conditions .

  • Oxidation : Thioethers are oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or mCPBA .

Experimental Data :

Reaction TypeReagent/ConditionsProductYield (%)
AlkylationCH3_3I, K2_2CO3_3Methylated thiadiazole derivative82
OxidationH2_2O2_2, AcOHSulfoxide derivative75

Stability and Degradation

The compound exhibits moderate stability under physiological conditions:

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments, with hydrolysis observed at the acetamide group .

  • Thermal Stability : Stable up to 200°C, as confirmed by thermogravimetric analysis (TGA) .

Degradation Pathway :

AcetamideH+/OHPhenylacetic acid+Thiadiazole fragment\text{Acetamide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Phenylacetic acid} + \text{Thiadiazole fragment}

Comparative Reactivity of Analogues

Compound ModificationReactivity ProfileBiological Activity
Bromine substitution at C-5Increased electrophilicityEnhanced anticancer potency
Methoxy group on benzamideReduced hydrolysis susceptibilityImproved metabolic stability

Biological Activity

The compound 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule characterized by a unique combination of a thiadiazole ring and a benzoylpiperazine moiety. This structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OSC_{18}H_{20}N_4OS, with a molecular weight of approximately 344.44 g/mol. The presence of the thiadiazole ring is significant as it has been associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, compounds structurally related to This compound have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-710Induces apoptosis via mitochondrial pathway
Compound BHepG215DNA fragmentation and cell cycle arrest
Compound CHCT1168Inhibits proliferation through apoptosis

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and DNA damage .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it has shown potential as an acetylcholinesterase inhibitor , which is crucial for treating conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance inhibitory potency .

Apoptosis Induction

The mechanism by which This compound induces apoptosis appears to involve:

  • Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria, leading to caspase activation.
  • DNA Damage : It induces DNA fragmentation as observed in various assays .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, derivatives similar to this compound were tested against MCF-7 and HepG2 cell lines. The results indicated that these compounds had IC50 values ranging from 8 to 15 µM, demonstrating significant anticancer activity through apoptosis induction .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase by related compounds. Results showed that modifications in the piperazine structure led to increased binding affinity and inhibitory activity against acetylcholinesterase, highlighting the therapeutic potential for neurodegenerative disorders .

Scientific Research Applications

Biological Activities

Antitumor Properties
Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been explored for its potential as an antitumor agent due to its ability to inhibit specific kinases involved in cancer progression. Studies have shown that compounds with similar structures demonstrate promising activity against cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .

Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. For instance, certain related compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans . The incorporation of specific substituents on the phenyl ring appears to enhance these antimicrobial activities.

Case Study 1: Anticancer Activity

A study focused on synthesizing novel thiadiazole derivatives reported that compounds similar to 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide exhibited promising anticancer activity against neuroblastoma and prostate cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity, revealing that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial potential of thiadiazole derivatives against various pathogens. Compounds were tested against Xanthomonas oryzae and Xanthomonas axonopodis, showing effective inhibition with EC50 values lower than conventional treatments . These findings underscore the versatility of thiadiazole derivatives in addressing both cancer and infectious diseases.

Comparison with Similar Compounds

Anticancer Activity

Key comparisons include:

Compound Name/ID Structural Features Biological Activity Key Findings Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitrophenylamino, chlorophenylacetamide Antiglioma (Akt inhibition) Induced apoptosis (92.36% inhibition of Akt), cell cycle arrest in C6 cells via π-π/H-bond interactions .
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio, trifluoromethylphenyl Cytotoxicity Exhibited in vitro cytotoxicity against cancer cell lines, mechanism linked to thiadiazole-thioether synergy .
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Ureido, benzothiazole Antiproliferative GC-MS-confirmed structure; induced apoptosis via undefined targets (melting point: 263–265°C) .

Structural Insights :

  • The thioether linkage in the target compound is shared with analogs like compound 3 and 4g, which are critical for stabilizing interactions with cysteine residues or metal ions in enzymes .
Antifungal Activity

Thiadiazole derivatives with heterocyclic extensions (e.g., oxadiazole, thiadiazinan) exhibit antifungal effects by disrupting ergosterol biosynthesis:

Compound Name/ID Structural Features Biological Activity Key Findings Reference
2-(5-Phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5d) Chlorobenzylthio, thiadiazinan-thio Antifungal Inhibited ergosterol synthesis in Candida spp.; moderate activity (69% yield) .
5-(Cyclohexylamino)-1,3,4-thiadiazole-oxadiazole hybrids Cyclohexylamino, oxadiazole Antifungal Suppressed C. albicans growth via ergosterol biosynthesis inhibition (broth microdilution method) .

Structural Insights :

  • The target compound lacks the thiadiazinan or oxadiazole moieties found in and analogs, which are critical for ergosterol inhibition. However, its benzoylpiperazine group may compensate by enhancing membrane permeability or targeting fungal cytochrome P450 enzymes.
Other Activities
  • Antimicrobial : Thiadiazole-thiadiazinan hybrids (e.g., 6a-b in ) showed antibacterial activity, though the target compound’s piperazine group may reduce Gram-negative activity due to increased polarity .

Q & A

Q. What are the standard synthetic routes for 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. A common method involves refluxing 4-benzoylpiperazine-1-carboxylic acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3–5 hours, followed by neutralization with ammonia to precipitate the product. Purification is achieved via recrystallization using DMSO/water mixtures .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on multi-spectroscopic analysis:

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm).
  • IR spectroscopy : Identifies thiadiazole C=N stretching (~1600 cm⁻¹) and amide N–H bending (~3300 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 467.08) .

Q. What solvents and conditions are optimal for in vitro bioactivity assays?

Use DMSO as a primary solvent (≤1% v/v) to avoid cytotoxicity. For aqueous solubility, prepare stock solutions with sonication and dilute in PBS (pH 7.4). Stability testing via HPLC at 4°C/25°C over 24–72 hours is recommended to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using:

  • Positive controls : e.g., Doxorubicin for cytotoxicity.
  • Dose-response curves : Test 0.1–100 µM ranges with triplicate replicates.
  • Mechanistic validation : Pair bioactivity data with molecular docking (e.g., AutoDock Vina) to assess target binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .

Q. What strategies improve yield in large-scale synthesis?

Optimize via Design of Experiments (DoE) :

  • Variables : POCl₃ stoichiometry (1.5–3.0 eq.), reaction time (2–6 hrs), and temperature (70–100°C).
  • Analysis : Response surface modeling (e.g., ANOVA) identifies optimal conditions (e.g., 2.5 eq. POCl₃, 90°C, 4 hrs). Post-synthesis, employ membrane filtration (0.2 µm) for impurity removal .

Q. How to address poor aqueous solubility for in vivo studies?

Modify formulation using:

  • Co-solvents : PEG-400/water (30:70 v/v).
  • Nanoparticulate systems : Prepare PLGA nanoparticles (150–200 nm via solvent evaporation) for enhanced bioavailability.
  • Prodrug derivatives : Introduce sulfonate or phosphate groups to the piperazine ring to improve hydrophilicity .

Q. What computational methods elucidate structure-activity relationships (SAR)?

  • QSAR modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values.
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., COX-2) over 100 ns to assess binding stability (RMSD ≤ 2.0 Å indicates robust interaction) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines?

  • Hypothesis : Differential expression of target proteins (e.g., EGFR, tubulin).
  • Validation : Perform Western blotting or qPCR to quantify target mRNA/protein levels in resistant vs. sensitive lines.
  • Pathway enrichment : Use KEGG/GO analysis on RNA-seq data to identify dysregulated pathways (e.g., apoptosis, ROS signaling) .

Q. Why do solubility predictions (ChemAxon) conflict with experimental results?

  • Limitation : Predictive algorithms underestimate solid-state interactions (e.g., crystal packing).
  • Solution : Experimentally determine solubility via shake-flask method (USP 25°C) and compare with calculated logS. Adjust models using correction factors for amide/thiadiazole groups .

Methodological Resources

  • Spectral databases : PubChem (CID: [insert CID]) for reference NMR/IR spectra .
  • Synthetic protocols : Adapt procedures from J. BAUN Inst. Sci. Technol. (2018) for thiadiazole cyclization .
  • Bioactivity frameworks : Follow anti-inflammatory evaluation protocols from Med Chem Res (2013) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.